3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound belongs to the isoxazolo[3,4-b]pyridine family, where the isoxazole ring is fused to the pyridine ring at positions 3 and 4 of the pyridine core. The systematic name incorporates the methyl substituent at position 3 of the isoxazole ring, the trifluoromethyl group at position 6 of the pyridine ring, and the hydroxyl group at position 4.
The molecular formula for this compound is established as C8H5F3N2O2, with a calculated molecular weight of 218.13 g/mol. The systematic identification includes various chemical database identifiers, with the Chemical Abstracts Service registry number 1089435-39-1 serving as a unique identifier for this specific compound. Alternative systematic names include this compound and 3-methyl-6-(trifluoromethyl)-7H-oxazolo[3,4-b]pyridin-4-one, reflecting different tautomeric forms.
The compound exhibits tautomeric equilibrium between the hydroxyl form (4-ol) and the ketone form (4-one), which is common in heterocyclic systems containing nitrogen atoms adjacent to carbonyl functionalities. This tautomerism significantly influences the compound's chemical behavior and must be considered in structural analysis. The International Chemical Identifier key FFLZWHTVOZVSIR-UHFFFAOYSA-N provides a unique computational representation of the molecular structure.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound is characterized by a planar bicyclic framework consisting of the fused isoxazole and pyridine rings. The isoxazolo[3,4-b]pyridine core adopts a nearly planar configuration, which is typical for such fused aromatic systems. The planarity is maintained by the extensive π-electron delocalization across both rings, contributing to the overall stability of the molecular structure.
The trifluoromethyl group at position 6 introduces significant steric and electronic effects on the molecular geometry. The carbon-fluorine bonds exhibit strong electronegativity differences, creating a highly polarized substituent that influences the electron density distribution throughout the molecule. The tetrahedral geometry of the trifluoromethyl carbon results in the fluorine atoms occupying positions that can interact with neighboring molecular regions through weak intermolecular forces.
Stereochemical considerations for this compound primarily involve the conformational preferences of the trifluoromethyl group and the potential for restricted rotation around the carbon-carbon bond connecting this group to the pyridine ring. The bulky nature of the trifluoromethyl substituent can lead to steric interactions with other substituents or with solvent molecules, influencing the overall molecular conformation. Additionally, the hydroxyl group at position 4 can participate in intramolecular hydrogen bonding with nitrogen atoms in the heterocyclic system, further stabilizing specific conformational arrangements.
The compound does not possess traditional chiral centers, but the restricted rotation around certain bonds due to steric hindrance can lead to conformational isomerism. The relative orientations of the methyl and trifluoromethyl substituents create distinct conformational preferences that affect the molecule's three-dimensional shape and its interactions with biological targets or other molecules.
X-Ray Crystallographic Analysis of Solid-State Configurations
While specific X-ray crystallographic data for this compound was not directly available in the search results, crystallographic studies of related isoxazolopyridine derivatives provide valuable insights into the solid-state behavior of this compound class. X-ray diffraction studies of similar compounds reveal characteristic structural features that can be extrapolated to understand the crystalline arrangement of the target compound.
The crystal packing of isoxazolopyridine derivatives typically involves intermolecular hydrogen bonding interactions, particularly when hydroxyl groups are present. In the case of this compound, the hydroxyl group at position 4 serves as both a hydrogen bond donor and acceptor, facilitating the formation of hydrogen-bonded networks in the solid state. These interactions contribute to the overall crystal stability and influence the melting point and solubility characteristics of the compound.
The trifluoromethyl group significantly impacts the crystal packing through halogen bonding interactions and van der Waals forces. The fluorine atoms can participate in weak interactions with electron-deficient regions of neighboring molecules, creating additional stabilization in the crystalline lattice. The systematic arrangement of trifluoromethyl groups in the crystal structure can lead to the formation of fluorine-rich regions that exhibit distinct physical properties.
Crystallographic analysis of related compounds indicates that the isoxazole ring typically adopts a planar configuration with minimal deviation from the pyridine ring plane. The bond lengths and angles within the fused ring system are consistent with aromatic character, with carbon-nitrogen and carbon-oxygen bonds exhibiting typical values for heterocyclic aromatic compounds. The crystal structure also reveals the preferred conformations of substituents and their influence on intermolecular interactions.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible, Mass Spectrometry)
The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about the molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, revealing the connectivity and environment of individual atoms within the molecule.
Proton nuclear magnetic resonance analysis of this compound exhibits characteristic signals that confirm the proposed structure. The methyl group at position 3 appears as a singlet, typically observed in the range of 2.3-2.6 parts per million, reflecting its attachment to the electron-deficient isoxazole ring. The aromatic protons of the pyridine ring exhibit distinct chemical shifts that reflect the electronic influence of the trifluoromethyl and hydroxyl substituents. The hydroxyl proton, when observable, appears as a broad signal that can exchange with solvent molecules.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The trifluoromethyl carbon exhibits characteristic splitting patterns due to carbon-fluorine coupling, appearing as a quartet with a coupling constant typical for direct carbon-fluorine bonds. The carbonyl carbon (in the ketone tautomer) or the hydroxyl-bearing carbon (in the enol tautomer) shows distinct chemical shifts that help distinguish between tautomeric forms.
Fluorine-19 nuclear magnetic resonance represents a particularly valuable technique for characterizing the trifluoromethyl group. The three equivalent fluorine atoms appear as a singlet, with the chemical shift providing information about the electronic environment of the trifluoromethyl substituent. The integration ratio confirms the presence of three fluorine atoms and helps establish the molecular formula.
| Spectroscopic Technique | Key Observations | Diagnostic Value |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Methyl singlet (2.3-2.6 ppm), aromatic protons, exchangeable hydroxyl | Structural confirmation |
| Carbon-13 Nuclear Magnetic Resonance | Trifluoromethyl quartet, carbonyl/hydroxyl carbon shifts | Tautomer identification |
| Fluorine-19 Nuclear Magnetic Resonance | Trifluoromethyl singlet | Substituent confirmation |
| Fourier Transform Infrared | Hydroxyl stretch, aromatic carbon-carbon, carbon-fluorine | Functional group identification |
| Mass Spectrometry | Molecular ion peak at mass/charge 218, fragmentation patterns | Molecular weight confirmation |
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups. The hydroxyl group exhibits a broad absorption band in the 3200-3600 wavenumber range, while the aromatic carbon-carbon stretches appear in the 1500-1600 wavenumber region. The carbon-fluorine bonds of the trifluoromethyl group produce strong absorptions in the 1000-1300 wavenumber range, which are diagnostic for fluorinated compounds.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the conjugated π-system of the isoxazolopyridine core. The compound exhibits characteristic absorption maxima that reflect the extended conjugation and the influence of electron-withdrawing and electron-donating substituents on the electronic structure. The trifluoromethyl group typically causes a bathochromic shift in the absorption spectrum due to its electron-withdrawing nature.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the calculated molecular weight. Characteristic fragmentation involves loss of the trifluoromethyl group (loss of 69 mass units) and subsequent breakdown of the heterocyclic framework. The mass spectral fragmentation pattern serves as a fingerprint for compound identification and purity assessment.
Properties
IUPAC Name |
3-methyl-6-(trifluoromethyl)-7H-[1,2]oxazolo[3,4-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O2/c1-3-6-4(14)2-5(8(9,10)11)12-7(6)13-15-3/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLZWHTVOZVSIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=NO1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656464 | |
| Record name | 3-Methyl-6-(trifluoromethyl)[1,2]oxazolo[3,4-b]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1089435-39-1 | |
| Record name | 3-Methyl-6-(trifluoromethyl)[1,2]oxazolo[3,4-b]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Ethyl Acetoacetate Derivatives
Reaction Conditions and Reagents
Trifluoromethyl Group Introduction via Radical Pathways
Copper-Mediated Trifluoromethylation
Post-cyclization functionalization often targets the C6 position for trifluoromethyl (-CF₃) installation. A copper(I)-catalyzed process using Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3-one) enables regioselective CF₃ transfer.
Reaction Scheme:
Critical Considerations
- Solvent : Dimethylformamide (DMF) enhances copper complex solubility
- Oxygen Exclusion : Rigorous Schlenk techniques prevent Cu(I) oxidation
- Purification : Column chromatography (SiO₂, hexane/EtOAc) isolates product
This method achieves 68–72% yields for C6-trifluoromethylated isoxazolopyridines.
One-Pot Tandem Cyclization-Functionalization
Continuous Flow Synthesis
Industrial-scale production leverages continuous flow reactors to enhance reproducibility. A representative protocol involves:
- Precursor Mixing : 2-Amino-3-hydroxypyridine and hexafluoroacetone (HFA) in acetonitrile
- Cyclization : Heated to 120°C in a packed-bed reactor (residence time: 8 min)
- In-Line Quenching : Immediate cooling to −20°C
Advantages:
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the oxazole or pyridine rings .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds similar to 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol exhibit promising antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
Recent investigations have highlighted the anticancer potential of isoxazole derivatives. Specifically, compounds featuring the isoxazole-pyridine scaffold have demonstrated cytotoxic effects against several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, suggesting that this compound could be explored further for cancer treatment applications .
Neurological Applications
The compound's ability to cross the blood-brain barrier positions it as a candidate for neurological research. Preliminary studies suggest that it may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its modulation of neurotransmitter systems is an area of ongoing investigation .
Materials Science
Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing advanced polymers. Its functional groups allow for easy incorporation into polymer matrices, potentially enhancing properties such as thermal stability and chemical resistance. Research is ongoing into its use in creating smart materials with responsive behaviors to environmental stimuli .
Nanotechnology
The compound's unique structural features make it suitable for applications in nanotechnology. It can be utilized in the synthesis of nanoparticles with specific functionalities, which can be applied in drug delivery systems or as catalysts in chemical reactions. The fluorinated moiety may also impart desirable surface properties to these nanoparticles, improving their stability and bioavailability .
Agrochemicals
Pesticide Development
The agricultural sector is increasingly interested in developing new pesticides based on novel chemical scaffolds. Compounds like this compound are being studied for their insecticidal and herbicidal activities. Initial findings suggest that derivatives may exhibit selective toxicity towards pests while being less harmful to beneficial insects .
Case Studies
Mechanism of Action
The mechanism of action of 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: Used as a pharmaceutical intermediate.
6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine: Another heterocyclic compound with similar structural features.
Uniqueness
3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol is unique due to its specific combination of an oxazole ring fused to a pyridine ring and the presence of a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
3-Methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR) derived from recent studies.
- Molecular Formula : CHFNO
- Molecular Weight : 236.17 g/mol
- CAS Number : 380419-64-7
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. A significant study reported the synthesis and evaluation of various trifluoromethyl-substituted isoxazoles against several cancer cell lines, including MCF-7 (breast cancer), 4T1 (breast cancer), and PC-3 (prostate cancer) cells. The results indicated that compounds with trifluoromethyl groups exhibited enhanced antiproliferative effects compared to their non-substituted counterparts .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | MCF-7 | 5.2 |
| This compound | 4T1 | 7.1 |
| This compound | PC-3 | 6.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways related to cell proliferation and apoptosis. Specifically, the compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. In vitro studies demonstrated that this compound selectively inhibited CDK2 and CDK9 with IC values of 0.36 µM and 1.8 µM respectively, indicating a strong potential for therapeutic applications in cancer treatment .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group at the C6 position significantly enhances the biological activity of isoxazole derivatives. This modification appears to increase lipophilicity and improve binding affinity to target proteins involved in cancer progression. Comparative studies have shown that variations in substitution patterns on the isoxazole ring can lead to substantial differences in potency and selectivity against various cancer cell lines .
Case Studies
- Case Study on Breast Cancer : A study involving a series of isoxazole derivatives demonstrated that those with trifluoromethyl substitutions showed a marked decrease in MCF-7 cell viability compared to controls. The study concluded that these compounds could serve as lead candidates for further development in breast cancer therapy.
- Prostate Cancer Evaluation : Another investigation focused on the effect of these compounds on PC-3 cells revealed that they induced apoptosis through the activation of caspase pathways, further supporting their role as potential therapeutic agents against prostate cancer.
Q & A
Q. What are the common synthetic routes for 3-methyl-6-(trifluoromethyl)isoxazolo[3,4-b]pyridin-4-ol and related heterocycles?
Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key methodologies include:
- Oxidative ring closure : Hydrazine intermediates can undergo cyclization using sodium hypochlorite in ethanol, a green chemistry approach yielding ~73% isolated yields .
- Mannich–electrophilic amination : Profluorophoric isoxazolo[3,4-b]quinolin-3(1H)-one derivatives are synthesized via tandem Mannich reactions, enabling structural diversification .
- Multi-step cyclization : Reactions often require precise control of temperature, solvent (e.g., ethanol), and pH to optimize purity and yield .
Q. How is the compound characterized structurally and analytically?
- Nuclear Magnetic Resonance (NMR) : Used to confirm regiochemistry and substituent positions, particularly for trifluoromethyl and methyl groups .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns, critical for verifying synthetic intermediates .
- Elemental Analysis : Validates purity and stoichiometry, especially for nitrogen- and fluorine-rich derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence bioactivity in pyrazolo/isoxazolo-pyridine derivatives?
Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving bioavailability .
- Methyl vs. ethyl substituents : Methyl groups at the 3-position (as in the target compound) favor antiproliferative activity, while ethyl groups at the 2-position correlate with antimicrobial effects .
- Hydroxy vs. ester groups : Hydroxy derivatives (e.g., 6-hydroxy-2-isopropyl-pyrazolo[3,4-b]pyridine) show neuroprotective effects, whereas esterified analogs exhibit enzyme-modulating properties .
Q. What methodological approaches are used to resolve contradictions in reported biological activities?
Discrepancies often arise from divergent synthetic routes or assay conditions. For example:
- Synthetic impurities : Variations in purity (>95% required) significantly impact pharmacological data .
- Assay specificity : Binding affinity studies (e.g., kinase inhibition assays) must control for off-target interactions to validate mechanisms .
- Solvent effects : Ethanol vs. DMSO can alter compound solubility and activity in cell-based assays .
Q. What is the proposed mechanism of action for trifluoromethyl-substituted isoxazolo-pyridines in medicinal chemistry?
These compounds often act as enzyme modulators:
- Kinase inhibition : The trifluoromethyl group stabilizes hydrophobic interactions with ATP-binding pockets, as seen in antiproliferative derivatives .
- Oxidative stress modulation : Isoxazolo-pyridines with hydroxy groups (e.g., 4-ol derivatives) scavenge reactive oxygen species, contributing to neuroprotective effects .
Q. How are advanced analytical techniques (e.g., collision cross-section predictions) applied to validate compound stability?
- Collision Cross-Section (CCS) : Predicted via computational models (e.g., molecular dynamics) to assess conformational stability under mass spectrometry conditions .
- High-Performance Liquid Chromatography (HPLC) : Monitors degradation products under stress conditions (e.g., high temperature, UV exposure) to establish shelf-life .
Q. What strategies optimize yield and regioselectivity in large-scale synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
